8,8-Difluoro-5-oxa-2-azaspiro[3.5]nonane hydrochloride
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Overview
Description
8,8-Difluoro-5-oxa-2-azaspiro[3.5]nonane hydrochloride is a synthetic compound characterized by its unique spirocyclic structure. This compound has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine atoms in its structure often imparts unique chemical and biological properties, making it a valuable compound for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-Difluoro-5-oxa-2-azaspiro[3.5]nonane hydrochloride typically involves the formation of the spirocyclic core followed by the introduction of fluorine atoms. One common method involves the cyclization of a suitable precursor, such as a tetrahydropyran derivative, with a fluorinated reagent. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the formation of the desired spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
8,8-Difluoro-5-oxa-2-azaspiro[3.5]nonane hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The spirocyclic structure allows for further cyclization reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions often involve the use of polar aprotic solvents and elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
8,8-Difluoro-5-oxa-2-azaspiro[3.5]nonane hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design. Its unique structure can interact with biological targets in novel ways.
Materials Science: The fluorinated spirocyclic structure can be used to develop new materials with unique properties, such as enhanced stability and reactivity.
Biological Studies: The compound can be used as a probe to study biological processes and interactions due to its distinctive chemical properties.
Mechanism of Action
The mechanism of action of 8,8-Difluoro-5-oxa-2-azaspiro[3.5]nonane hydrochloride involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors. The spirocyclic structure allows for a rigid conformation, which can be crucial for selective binding. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Difluoro-5-oxa-8-azaspiro[3.5]nonane hydrochloride
- 8-Oxa-2-azaspiro[4.5]decane
- 5-Oxa-2,8-diazaspirononane
Uniqueness
8,8-Difluoro-5-oxa-2-azaspiro[3.5]nonane hydrochloride is unique due to the specific positioning of the fluorine atoms and the spirocyclic structure. This combination imparts distinct chemical and biological properties that are not observed in other similar compounds. The rigidity and stability of the spirocyclic core, along with the electronic effects of the fluorine atoms, make this compound particularly valuable for various applications .
Properties
Molecular Formula |
C7H12ClF2NO |
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Molecular Weight |
199.62 g/mol |
IUPAC Name |
8,8-difluoro-5-oxa-2-azaspiro[3.5]nonane;hydrochloride |
InChI |
InChI=1S/C7H11F2NO.ClH/c8-7(9)1-2-11-6(3-7)4-10-5-6;/h10H,1-5H2;1H |
InChI Key |
JYHNWWZAOSOJCF-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(CC1(F)F)CNC2.Cl |
Origin of Product |
United States |
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